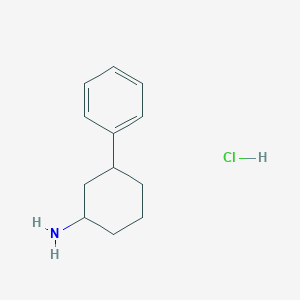

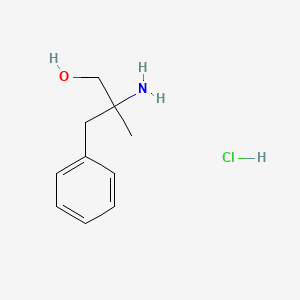

2-amino-2-methyl-3-phenylpropan-1-ol hydrochloride

Overview

Description

2-Amino-2-methyl-3-phenylpropan-1-ol hydrochloride (AMPPC) is an organic compound and a derivative of amphetamine. It is a white crystalline solid with a melting point of approximately 180 °C. AMPPC has been extensively studied for its potential applications in the fields of medicine, pharmacology, and biochemistry. It has been used in a variety of laboratory experiments, including those related to drug metabolism, receptor binding, and enzyme kinetics.

Scientific Research Applications

2-amino-2-methyl-3-phenylpropan-1-ol hydrochloride has been used in a variety of scientific research applications. It has been used to study the metabolism and pharmacokinetics of amphetamine-like drugs, as well as to study the binding of amphetamine-like drugs to their corresponding receptors. It has also been used in studies of enzyme kinetics, as well as in the development of new compounds for use in drug discovery.

Mechanism of Action

2-amino-2-methyl-3-phenylpropan-1-ol hydrochloride acts as an agonist at the dopamine transporter, resulting in increased levels of dopamine in the brain. It also acts as an agonist at the serotonin transporter, resulting in increased serotonin levels. In addition, 2-amino-2-methyl-3-phenylpropan-1-ol hydrochloride binds to the norepinephrine transporter, resulting in increased levels of norepinephrine in the brain.

Biochemical and Physiological Effects

2-amino-2-methyl-3-phenylpropan-1-ol hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase alertness and focus, as well as to increase energy levels. It has also been shown to increase heart rate and blood pressure, as well as to increase the release of neurotransmitters such as dopamine and norepinephrine.

Advantages and Limitations for Lab Experiments

2-amino-2-methyl-3-phenylpropan-1-ol hydrochloride has several advantages when used in laboratory experiments. It is relatively easy to synthesize, and it is relatively inexpensive. In addition, its effects can be easily measured and monitored. However, there are some limitations to using 2-amino-2-methyl-3-phenylpropan-1-ol hydrochloride in laboratory experiments. It is not water soluble, so it cannot be used in aqueous solutions. In addition, its effects may not be as potent as those of other amphetamine-like compounds.

Future Directions

There are a number of potential future directions for research involving 2-amino-2-methyl-3-phenylpropan-1-ol hydrochloride. One potential direction is to investigate its effects on learning and memory. Another potential direction is to explore its potential use in the treatment of attention deficit hyperactivity disorder (ADHD). Additionally, further research into its potential use in the treatment of depression and anxiety is warranted. Finally, further research into its potential use as an appetite suppressant or weight-loss aid could be beneficial.

Synthesis Methods

2-amino-2-methyl-3-phenylpropan-1-ol hydrochloride can be synthesized by a variety of methods. The most common is the reductive amination of 3-phenylpropan-1-ol with ammonium chloride. This reaction yields a mixture of the hydrochloride and the hydrobromide salts of the compound. The hydrochloride salt is then isolated by recrystallization from an aqueous solution.

properties

IUPAC Name |

2-amino-2-methyl-3-phenylpropan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-10(11,8-12)7-9-5-3-2-4-6-9;/h2-6,12H,7-8,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQVGIGHHOQORL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(CO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00982776 | |

| Record name | 2-Amino-2-methyl-3-phenylpropan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00982776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-phenylalaninol hydrochloride | |

CAS RN |

64230-72-4 | |

| Record name | 1-Propanol, 2-amino-2-methyl-3-phenyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064230724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-2-methyl-3-phenylpropan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00982776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-dichloro-2-ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B6597913.png)

![2-[(carboxymethyl)(4-formylphenyl)amino]acetic acid](/img/structure/B6597932.png)

![4-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N'-[1-(4-methyl-3-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B6597945.png)

![tert-butyl N-[2-amino-1-(3-methylphenyl)ethyl]carbamate](/img/structure/B6597962.png)